molecular formula C15H24N2O4 B12956733 tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12956733
M. Wt: 296.36 g/mol
InChI Key: HKOKBKZIYLJZCR-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is a complex organic compound with the molecular formula C15H24N2O4 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with specific reagents under controlled conditions. For instance, under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules and its effects on biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness: tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific structural features, including the presence of a tert-butyl group and a spirocyclic framework. These features confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

tert-butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H24N2O4/c1-14(2,3)21-13(20)17-7-5-15(6-8-17)10-16(4)12(19)9-11(15)18/h5-10H2,1-4H3

InChI Key

HKOKBKZIYLJZCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CC2=O)C

Origin of Product

United States

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